2,2-dimethylpropane-1-thiol

Descripción general

Descripción

. It is characterized by a thiol group (-SH) attached to a neopentyl structure, making it a unique and interesting compound in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-dimethylpropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of neopentyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:

(CH3

Actividad Biológica

2,2-Dimethylpropane-1-thiol, also known as thiolane, is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a branched carbon chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

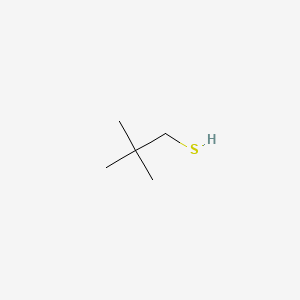

- Molecular Formula : C5H12S

- Molecular Weight : 104.22 g/mol

- Structure : The compound features a branched structure that contributes to its unique chemical properties.

Antioxidant Properties

Thiol compounds, including this compound, are known for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress. This activity is primarily due to the ability of thiols to undergo redox reactions, forming disulfide bonds that stabilize proteins and cellular structures .

Metal Ion Coordination

The thiol group in this compound allows it to coordinate with metal ions such as copper and zinc. This interaction can influence various biological processes, including enzyme activity and cellular signaling pathways. Such coordination may enhance catalytic reactions in biological systems .

Potential Therapeutic Applications

Research indicates that thiols can exhibit analgesic and anti-inflammatory activities. Studies have shown that compounds with thiol functionalities can modulate pain pathways and reduce inflammation, making them potential candidates for therapeutic agents in pain management .

Study on Antioxidant Activity

A study conducted on various thiol compounds demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was able to reduce oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a protective effect against oxidative stress, suggesting potential applications in preventing cellular damage .

Coordination with Metal Ions

In another investigation, the interaction of this compound with metal ions was explored. The study found that the compound could effectively bind to zinc ions, which are crucial for the activity of several enzymes involved in metabolic processes. This binding was shown to enhance the stability and function of these enzymes .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Dimethylpropane-1-thiol is primarily utilized in organic synthesis as a building block for various chemical reactions:

- Thiol-Yne Click Chemistry : This compound plays a crucial role in thiol-yne click reactions, which are used to synthesize complex sulfur-containing macrocycles. A study demonstrated the use of visible light-mediated thiol-acetylene click chemistry to produce diverse sulfuric macrocycles and linear C2-linked functionalized molecules . This method allows for the efficient formation of complex structures that have potential applications in drug development and materials science.

- Synthesis of Thiocrown Ethers : The compound is also involved in the synthesis of thiocrown ethers, which are important in coordination chemistry due to their ability to form complexes with metal ions. A methodology was developed for preparing enantiomerically pure thiocrown ethers from optically pure precursors using this compound .

Materials Science

In materials science, this compound is used to modify surfaces and enhance material properties:

- Surface Modification : The compound can be employed to functionalize surfaces of metals and polymers, improving their hydrophobicity and chemical resistance. This application is particularly relevant in the development of coatings for electronic devices and sensors.

- Polymer Chemistry : It serves as a cross-linking agent in polymer synthesis, contributing to the production of durable and resilient materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Biochemical Applications

The biochemical applications of this compound are noteworthy:

- Bioconjugation : The compound can be utilized for bioconjugation processes where thiol groups react with maleimide-containing compounds to form stable thioether bonds. This reaction is essential in creating targeted drug delivery systems and diagnostic agents.

- Flavoring Agent : Due to its characteristic odor, this compound has been explored as a flavoring agent in food products. Regulatory assessments have indicated its safety at specified concentrations .

Case Study 1: Thiol-Yne Click Chemistry

A research study published in Nature Communications highlighted the use of this compound in photocatalyzed thiol-yne reactions. The researchers successfully synthesized various sulfur-containing macrocycles with yields ranging from 52% to 82% under optimized conditions. This method showcased the versatility of the compound in producing complex structures that could be utilized for drug development and materials science applications .

Case Study 2: Synthesis of Thiocrown Ethers

In a study focused on synthesizing thiocrown ethers from optically pure precursors, researchers demonstrated that employing this compound allowed for high enantiomeric excess (up to 99%) in the final products. This finding emphasizes the compound's utility in producing chiral compounds essential for pharmaceutical applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-dimethylpropane-1-thiol to minimize disulfide byproduct formation?

Methodological Answer: To reduce disulfide formation during synthesis:

- Conduct reactions under inert atmosphere (e.g., nitrogen or argon) to limit oxidation .

- Use reducing agents like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) to stabilize the thiol group.

- Purify intermediates such as 3-amino-2,2-dimethylpropane-1-thiol hydrochloride (CAS: 451.57) before final deprotection .

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect disulfide impurities early.

Table 1: Key Physical Properties of this compound Derivatives

| Property | Value (Example) | Source |

|---|---|---|

| Molecular Weight (HCl salt) | 401.55 g/mol | |

| CAS Number (HCl salt) | 451.57 |

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identify thiol (-SH) protons (δ ~1.3–2.5 ppm) and tertiary carbons in the dimethylpropane backbone. Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.

- IR Spectroscopy : Confirm S-H stretches (~2550–2600 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Use SHELXL for refinement to address data quality issues (e.g., high R-factors or twinning) .

- Analyze hydrogen bonding patterns via graph set analysis (e.g., Etter’s formalism) to identify directional interactions influencing crystal packing .

- Cross-validate results with powder X-ray diffraction (PXRD) to confirm phase purity.

Table 2: Crystallographic Refinement Parameters Using SHELXL

| Parameter | Recommendation |

|---|---|

| Resolution | ≥0.8 Å for high-confidence data |

| Twinning Detection | Use SHELXD for initial screening |

| Hydrogen Bond Geometry | Apply restraints based on Etter’s graph sets |

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites.

- Compare with experimental kinetic data (e.g., reaction rates under varying solvents or temperatures) to validate computational models.

Q. How do steric effects from the 2,2-dimethylpropane backbone influence thiol reactivity in metal coordination studies?

Methodological Answer:

- Synthesize metal-thiolate complexes (e.g., with Cu²⁺ or Zn²⁺) and characterize via X-ray absorption spectroscopy (XAS) or cyclic voltammetry.

- Compare coordination geometries (e.g., tetrahedral vs. square planar) with less hindered thiols to isolate steric contributions.

Q. What strategies mitigate challenges in synthesizing air-sensitive this compound derivatives?

Methodological Answer:

- Use Schlenk-line techniques for handling moisture- and oxygen-sensitive intermediates.

- Employ chelating agents (e.g., EDTA) during purification to sequester metal contaminants that catalyze oxidation.

- Store final products under argon at low temperatures (-20°C) with molecular sieves to absorb residual moisture.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

- Re-examine computational models for overlooked conformers or solvent effects.

- Use Raman spectroscopy to complement IR data, as Raman is less affected by solvent interference.

- Benchmark against high-resolution crystallographic data to validate bond lengths and angles .

Q. What experimental controls are critical when studying the thiol-disulfide equilibrium in this compound systems?

Methodological Answer:

- Include redox buffers (e.g., glutathione) to stabilize specific oxidation states.

- Quantify free thiol concentrations using Ellman’s assay (DTNB reagent) alongside HPLC-MS.

- Perform kinetic studies under varying pH and oxygen levels to map equilibrium shifts.

Propiedades

IUPAC Name |

2,2-dimethylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUXMVNABVPWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168426 | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-08-9 | |

| Record name | 2,2-Dimethyl-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLPROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH457E77GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.